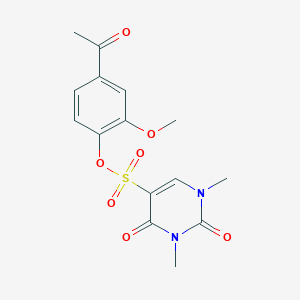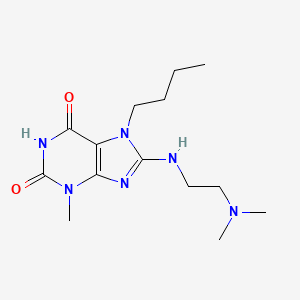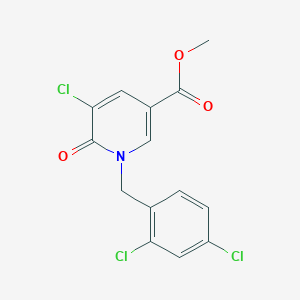
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (MDCBP) is an organic compound that is used in scientific research. It is an important intermediate in the synthesis of many organic compounds, and it has a wide range of applications in organic synthesis. In addition, it has been studied for its potential use in drug development and as a pesticide.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form ethyl 2,4-dichloro-3-oxobutanoate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired product, Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate.
Starting Materials
2,4-dichlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, acetic anhydride, methanol, sodium hydroxide
Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form ethyl 2,4-dichloro-3-oxobutanoate., Step 2: Ethyl 2,4-dichloro-3-oxobutanoate is then reacted with ammonium acetate and acetic anhydride to form 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed using sodium hydroxide in methanol to form Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate.
作用机制
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, carbohydrates, and lipids. It is thought to do this by binding to the active sites of the enzymes, preventing them from catalyzing their reactions.
生化和生理效应
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have a variety of effects on cell metabolism, including inhibition of protein synthesis and cell growth. In addition, it has been shown to have an effect on the production of reactive oxygen species, which can lead to oxidative stress.
实验室实验的优点和局限性
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is an effective intermediate for organic synthesis in the laboratory. It is relatively inexpensive and can be easily synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if inhaled, and should be handled with care.
未来方向
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has potential applications in drug development and as a pesticide. It may also have potential therapeutic applications, as it has been shown to have an effect on cell metabolism. In addition, it may have potential uses in the development of new materials, as it has been studied for its potential to bind to certain enzymes. Finally, it may also have potential applications in bioremediation, as it has been studied for its potential to degrade certain pollutants.
科学研究应用
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals and pesticides. In addition, it has been studied for its potential use in drug development, as a pesticide, and as a potential therapeutic agent.
属性
IUPAC Name |
methyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)9-4-12(17)13(19)18(7-9)6-8-2-3-10(15)5-11(8)16/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRAXJGJUNFYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
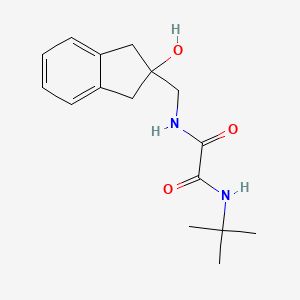
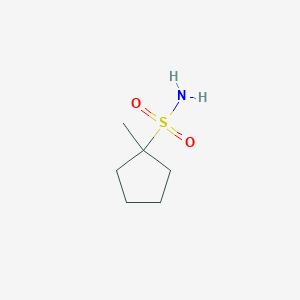
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
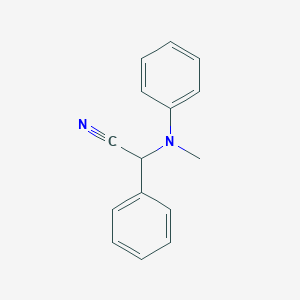
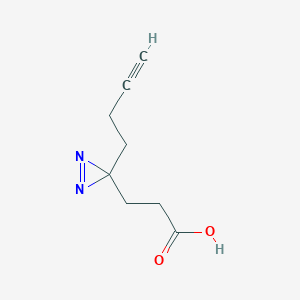
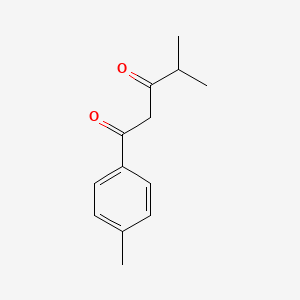
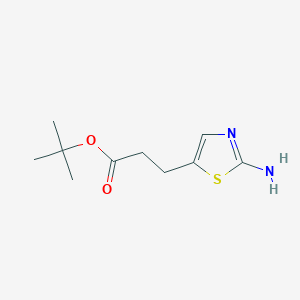

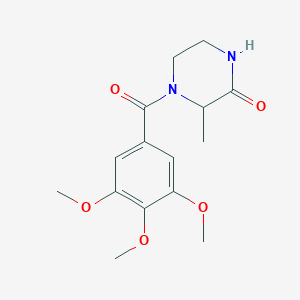

![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)
